molecular formula C18H21NO4S2 B7115365 N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-4-methylsulfonylbenzenesulfonamide

N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-4-methylsulfonylbenzenesulfonamide

Cat. No.: B7115365
M. Wt: 379.5 g/mol
InChI Key: FCKGQBGCSKHMII-IRXDYDNUSA-N
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Description

N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-4-methylsulfonylbenzenesulfonamide is a complex organic compound characterized by its unique cyclopropyl and sulfonamide functional groups

Properties

IUPAC Name

N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-4-methylsulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c1-18(2)16(13-7-5-4-6-8-13)17(18)19-25(22,23)15-11-9-14(10-12-15)24(3,20)21/h4-12,16-17,19H,1-3H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKGQBGCSKHMII-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H]1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-4-methylsulfonylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-4-methylsulfonylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated sulfonamide derivatives.

Scientific Research Applications

N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-4-methylsulfonylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-4-methylsulfonylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, enhancing its reactivity. The sulfonamide group can form hydrogen bonds with biological targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]prop-2-enamide
  • N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]benzenesulfonamide

Uniqueness

N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]-4-methylsulfonylbenzenesulfonamide is unique due to its combination of a cyclopropyl ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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